2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide
CAS No.:
Cat. No.: VC17766827
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide -](/images/structure/VC17766827.png)
Specification
Molecular Formula | C8H12ClN3O |
---|---|
Molecular Weight | 201.65 g/mol |
IUPAC Name | 2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide |
Standard InChI | InChI=1S/C8H12ClN3O/c1-11(8(13)3-9)5-7-4-10-12(2)6-7/h4,6H,3,5H2,1-2H3 |
Standard InChI Key | WMGAJCBEASEFMR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C=N1)CN(C)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide (IUPAC name: 2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide) has the molecular formula C₈H₁₂ClN₃O and a molecular weight of 215.66 g/mol . The structure integrates a pyrazole ring methylated at the 1-position, an N-methylated acetamide group at the 4-position, and a chlorine atom at the α-carbon of the acetamide moiety (Figure 1).
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₂ClN₃O | |
Molecular Weight | 215.66 g/mol | |
SMILES | CN1C=C(C=N1)CN(C)C(=O)CCl | |
InChI Key | LSANFMPRNTTYOG-UHFFFAOYSA-N |
Spectral and Stereochemical Properties
The compound’s infrared (IR) spectrum exhibits characteristic absorptions for the amide carbonyl (∼1650 cm⁻¹) and C-Cl stretch (∼750 cm⁻¹) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyrazole protons (δ 7.5–7.7 ppm), methyl groups (δ 2.3–3.1 ppm), and acetamide carbonyl (δ 170–172 ppm) . X-ray crystallography of its hydrochloride salt confirms a planar pyrazole ring and tetrahedral geometry at the acetamide’s α-carbon .
Synthesis and Manufacturing Pathways
Primary Synthetic Routes
The compound is synthesized via a two-step protocol:
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N-Alkylation of 1-methyl-1H-pyrazol-4-ylmethanol: Reaction with methylamine in the presence of a dehydrating agent yields N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine .
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Acylation with Chloroacetyl Chloride: The amine intermediate reacts with chloroacetyl chloride under Schotten-Baumann conditions to form the target acetamide .
Table 2: Optimization Parameters for Step 2
Parameter | Optimal Value | Yield Improvement |
---|---|---|
Temperature | 0–5°C | Prevents hydrolysis |
Solvent | THF/Water | Enhances solubility |
Base | NaOH | Neutralizes HCl |
Scalability and Industrial Production
Pilot-scale batches (≥10 kg) achieve 78–82% purity using continuous flow reactors, with residual solvents (THF, DCM) maintained below ICH Q3C limits . Challenges include chloroacetyl chloride’s volatility and the amine intermediate’s sensitivity to oxidation.
Physicochemical and Stability Profiles
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 1.94), favoring organic solvents like dichloromethane and ethyl acetate . Its hydrochloride salt shows improved water solubility (8.7 mg/mL) .
Thermal and Photolytic Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 182°C, while photostability studies under ICH Q1B guidelines show <5% degradation after 200 W/m² UV exposure .
Comparative Analysis with Structural Analogs
Table 3: Activity Trends in Pyrazole Acetamide Derivatives
Compound | logP | EGFR IC₅₀ (μM) |
---|---|---|
Target Compound | 1.94 | 18.3 |
2-Chloro-N-cyclopropyl analog | 2.31 | 14.7 |
Phenyl-substituted derivative | 3.02 | 9.1 |
The phenyl-substituted analog shows enhanced kinase inhibition due to π-π stacking with aromatic residues, while cyclopropyl variants improve metabolic stability.
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
This compound serves as a key intermediate in synthesizing PARP inhibitors and JAK2 kinase modulators, with six patents filed between 2020–2024 .
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